molecular formula C3H8ClN3O2 B083937 Glycocyamine hydrochloride CAS No. 14901-20-3

Glycocyamine hydrochloride

Cat. No.: B083937
CAS No.: 14901-20-3
M. Wt: 153.57 g/mol
InChI Key: XXOMCDWWEZZWBJ-UHFFFAOYSA-N
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Description

Glycocyamine hydrochloride, also known as guanidinoacetate hydrochloride, is a derivative of glycocyamine. Glycocyamine is a metabolite of glycine, where the amino group has been converted into a guanidine group. This compound is significant in the biosynthesis of creatine, a crucial molecule for energy storage in muscle and brain tissues. This compound is used as a dietary supplement and in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycocyamine hydrochloride can be synthesized through several methods:

Industrial Production Methods:

    Catalytic Oxidation: Recent patents describe the synthesis of glycocyamine by catalytic oxidation of ethanolamine to glycine, followed by reaction with cyanamide in an aqueous solution.

Types of Reactions:

    Substitution: The guanidine group in this compound can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used for oxidation reactions.

    Nucleophiles: Nucleophiles like ammonia or amines can be used in substitution reactions involving the guanidine group.

Major Products:

Scientific Research Applications

Glycocyamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Glycocyamine hydrochloride exerts its effects primarily through its conversion to creatine. The enzyme guanidinoacetate N-methyltransferase catalyzes the methylation of glycocyamine to form creatine. Creatine then participates in the phosphocreatine system, which is crucial for the rapid regeneration of adenosine triphosphate (ATP) in muscle and brain tissues . This process is vital for maintaining energy homeostasis during high-demand activities.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its role as a precursor to creatine, making it essential for studies related to energy metabolism and creatine deficiency disorders. Its ability to enhance growth in poultry farming also sets it apart from other similar compounds .

Properties

IUPAC Name

2-(diaminomethylideneamino)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N3O2.ClH/c4-3(5)6-1-2(7)8;/h1H2,(H,7,8)(H4,4,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOMCDWWEZZWBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40480387
Record name SBB056471
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14901-20-3
Record name Glycocyamine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014901203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SBB056471
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40480387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCOCYAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45Z111CZBX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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